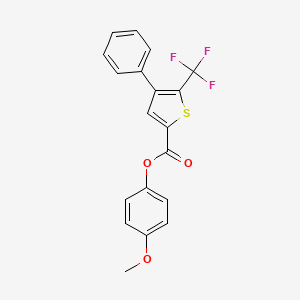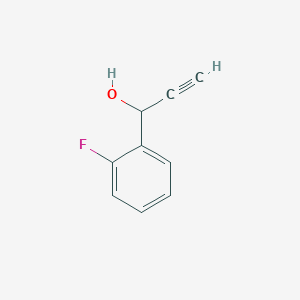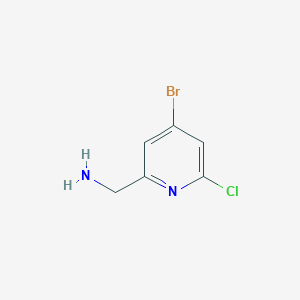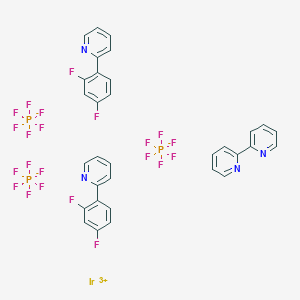
3-(2-Fluoroethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoroethoxy)azetidine: is a four-membered heterocyclic compound containing a nitrogen atom and a fluoroethoxy substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 2-fluoroethanol.
Nucleophilic Substitution: The azetidine ring is formed through a nucleophilic substitution reaction, where 2-fluoroethanol reacts with a suitable azetidine precursor under basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the azetidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluoroethoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or ligand in biological studies to investigate molecular interactions and mechanisms.
Industrial Applications: The compound is employed in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Inhibit Enzymes: The compound can act as an enzyme inhibitor, affecting metabolic pathways.
Alter Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring without the fluoroethoxy substituent.
2-Fluoroethanol: A simple alcohol with a fluoro substituent.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity.
Uniqueness
3-(2-Fluoroethoxy)azetidine is unique due to the presence of both the azetidine ring and the fluoroethoxy substituent, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
3-(2-fluoroethoxy)azetidine |
InChI |
InChI=1S/C5H10FNO/c6-1-2-8-5-3-7-4-5/h5,7H,1-4H2 |
Clave InChI |
FDFQAIBXMIUANA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)









